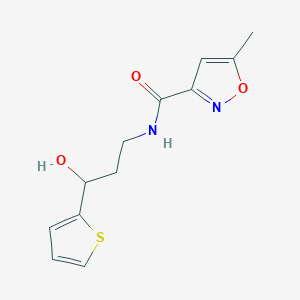

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide

Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a thiophene ring, a hydroxypropyl group, and an isoxazole ring

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-8-7-9(14-17-8)12(16)13-5-4-10(15)11-3-2-6-18-11/h2-3,6-7,10,15H,4-5H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNXROTVMJVGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including halogenation, substitution, and coupling reactions to introduce the hydroxypropyl group and the isoxazole ring. The final step often involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Electrophiles like halogens, sulfonyl chlorides, or nitrating agents.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Formation of an amine from the carboxamide group.

Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the hydroxy group and the isoxazole ring can facilitate interactions with biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide: Similar structure but with a phenylthio group instead of the isoxazole ring.

N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: Lacks the hydroxy group and the isoxazole ring.

Uniqueness

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide is unique due to the combination of the hydroxypropyl group, the thiophene ring, and the isoxazole ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development.

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Starting Material : The process often begins with a thiophene derivative.

- Reactions : Halogenation, substitution, and coupling reactions are employed to introduce the hydroxypropyl group and the isoxazole ring.

- Final Step : The formation of the carboxamide group occurs through an amide coupling reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydroxy group and isoxazole ring enhance binding affinity and selectivity towards these targets, which may include:

- Enzyme Inhibition : Potential inhibition of enzymes involved in disease pathways.

- Receptor Modulation : Interaction with receptors that regulate various biological processes.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Studies

Several studies have documented the biological effects of this compound:

- A study demonstrated that derivatives similar to this compound exhibited significant antifungal activity, indicating a broad spectrum of antimicrobial potential .

| Study | Findings |

|---|---|

| Study 1 | Antimicrobial activity against various pathogens |

| Study 2 | Inhibition of cancer cell growth in vitro |

| Study 3 | Reduction of inflammatory markers in cell models |

Comparative Analysis

When compared to similar compounds, this compound shows unique properties due to its structural features:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy group + Isoxazole ring | Antimicrobial, anticancer |

| N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide | Phenylthio group instead of isoxazole | Limited activity |

| N-methyl-3-oxo-3-(thiophen-2-yl)propanamide | Lacks hydroxy group | Minimal activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via coupling reactions between isoxazole-3-carboxylic acid derivatives and thiophene-containing amines. For example, a two-step procedure involves (1) activating the carboxylic acid group using coupling agents like HATU or EDCI and (2) reacting with 3-amino-1-(thiophen-2-yl)propan-1-ol under inert conditions (e.g., nitrogen atmosphere). Solvent choice (e.g., DMF or acetonitrile) and stoichiometric ratios (1:1.2 molar ratio of acid to amine) are critical for yield optimization. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) typically achieves >90% purity. Yields can be improved by controlling reaction temperature (60–80°C) and using catalytic bases like DMAP .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- 1H/13C NMR : Essential for confirming the thiophene and isoxazole ring connectivity, as well as hydroxypropyl chain stereochemistry. Key signals include thiophene protons (δ 6.8–7.5 ppm) and isoxazole methyl groups (δ 2.3–2.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated 347.0593, observed 347.0599) .

- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

Q. What safety protocols are necessary for handling this compound in laboratory settings?

- Safety Measures :

- GHS Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory tract irritation) .

- Handling : Use fume hoods to avoid aerosol inhalation. Wear nitrile gloves, lab coats, and EN 166-certified goggles. Avoid skin contact using closed systems during synthesis .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in mitochondrial inhibition data observed across in vitro and in vivo models?

- Methodology : Discrepancies may arise from differences in compound solubility, metabolic stability, or assay conditions.

- In vitro : Use isolated mouse liver mitochondria (prepared via differential centrifugation) to measure respiratory control ratios (RCR) with substrates like succinate. Standardize DMSO concentrations (≤1% v/v) to avoid solvent interference .

- In vivo : Employ zebrafish models to assess bioavailability and tissue-specific effects. Compare results with in vitro data by adjusting for metabolic clearance (e.g., using LC-MS to quantify parent compound vs. metabolites) .

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set for accuracy .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., mitochondrial proteins) using AMBER or GROMACS. Solvate the system in TIP3P water and apply periodic boundary conditions .

Q. How does the substitution pattern on the thiophene ring influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Fluorine or nitro substituents at the thiophene 5-position enhance mitochondrial binding affinity by 2–3 fold, as shown in analogs like N-(5-fluoro-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide .

- Steric Effects : Bulky substituents (e.g., methyl at thiophene 4-position) reduce activity, likely due to steric hindrance in target binding pockets. Compare IC50 values in cytotoxicity assays (e.g., HepG2 cells) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC at 254 nm.

- Conflicting Data : If instability is reported at pH >10 but not in neutral conditions, verify using LC-MS to identify hydrolysis products (e.g., free carboxylic acid or thiophene ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.